6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds .
Scientific Research Applications
6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-imino-1-(3-methoxypropyl)-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 1-[(4-bromophenyl)carbonyl]-4-methylpiperazine
- 3-(3-methoxypropyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-6,19-dioxo-21-oxa-5,14,15,18-tetraazatetracyclo[20.3.1.07,15.08,13]hexacosa-1(26),7,9,11,13,22,24-heptaene-3-carboxamide .
Uniqueness
The uniqueness of 6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of functional groups and triazatricyclo structure, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H28N6O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H28N6O3/c1-15-6-4-7-28-19(15)24-20-17(22(28)30)14-16(18(23)27(20)8-5-13-31-3)21(29)26-11-9-25(2)10-12-26/h4,6-7,14,23H,5,8-13H2,1-3H3 |
InChI Key |
VSPBTSWEZZOJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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